molecular formula C10H21NO B1444849 Isobutyl-(tetrahydropyran-4-ylmethyl)-amine CAS No. 1248612-01-2

Isobutyl-(tetrahydropyran-4-ylmethyl)-amine

Cat. No. B1444849
CAS RN: 1248612-01-2
M. Wt: 171.28 g/mol
InChI Key: OWUFJFNMWFWVOJ-UHFFFAOYSA-N
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Description

Isobutyl-(tetrahydropyran-4-ylmethyl)-amine, also known as ITPMA, is an organic compound with a unique structure and a range of potentially useful properties. It is an amine derivative of the tetrahydropyran ring system, and is found in a variety of organic compounds. ITPMA is an important intermediate in the synthesis of many complex organic molecules, and has been used in a variety of laboratory experiments and scientific research applications.

Scientific Research Applications

Synthesis and Transformations

Isobutyl-(tetrahydropyran-4-ylmethyl)-amine and related compounds have been a focal point in synthetic chemistry, particularly in the synthesis of secondary amines and other derivatives. For instance, the condensation of similar amines with aromatic aldehydes, followed by reduction, has been utilized to synthesize secondary amines in the tetrahydropyran series. This method extends to reactions with acetyl chloride, succinic, and phthalic anhydrides, yielding corresponding acetamides, succinimide, and phthalimide (Arutyunyan et al., 2014). Similarly, research has explored the synthesis of secondary amines by condensing these compounds with aromatic aldehydes and ketones (Arutyunyan et al., 2017).

Acylation and Amide Formation

Acylation processes involving similar amines have been investigated, particularly in the formation of new amides and 1-acylpyrazole. This involves using acyl chlorides prepared from specific acids, demonstrating the potential of these amines in creating diverse chemical structures (Arutjunyan et al., 2013).

Organic Process Research

In the realm of organic process research, these amines have played a crucial role. For instance, they have been used as key intermediates in the synthesis of complex molecules like TAK-779, a CCR5 antagonist. The efficient synthesis of such intermediates using commercially available reagents highlights their significance in medicinal chemistry (Hashimoto et al., 2002).

Structural Studies and Conformation Analysis

Structural studies have focused on understanding the conformation of isobutyl groups in various organic structures, including tetrahydropyran rings. Such studies are crucial for developing a deeper understanding of molecular interactions and properties (Hoffmann et al., 2001).

Inhibitory Activities in Cell-Based Assays

Research has also explored the use of tetrahydropyran derivatives in inhibiting the activity of specific proteins, such as the SKP2 E3 ligase complex. This points towards the potential therapeutic applications of these compounds in areas like cancer treatment (Shouksmith et al., 2015).

properties

IUPAC Name

2-methyl-N-(oxan-4-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)7-11-8-10-3-5-12-6-4-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUFJFNMWFWVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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